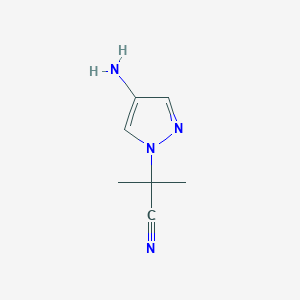

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile

描述

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a nitrile group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-aminopyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with 2-methylpropanenitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine, producing 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.

Substitution: Halogenated pyrazole derivatives.

科学研究应用

Scientific Research Applications

The compound is investigated across several domains, including:

-

Chemistry:

- Building Block: It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

- Reactivity Studies: Its unique structure allows for diverse chemical modifications, making it a subject of interest in synthetic organic chemistry.

-

Biology:

- Enzyme Inhibition: Research indicates potential as an enzyme inhibitor or receptor modulator, particularly in pathways relevant to cancer and inflammation .

- Cellular Studies: Studies have shown its capacity to influence cellular processes, which may lead to therapeutic applications in disease management.

-

Medicine:

- Therapeutic Properties: Investigated for anti-inflammatory and anticancer activities, it has shown promise in modulating immune responses and inhibiting tumor growth .

- Drug Development: The compound's ability to interact with protein kinases positions it as a candidate for drug development targeting various diseases, including cancer .

-

Industry:

- Material Science: Utilized in developing novel materials with specific electronic or optical properties, enhancing the performance of devices in electronics and photonics .

Data Table: Comparison with Similar Compounds

| Compound Name | Features | Applications |

|---|---|---|

| 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile | Amino and nitrile groups on pyrazole ring | Drug development, enzyme inhibition |

| 4-Aminopyrazole | Lacks nitrile group; less versatile | Limited biological activity |

| 2-Methylpropanenitrile | Lacks pyrazole ring; limited reactivity | Basic organic synthesis |

| 2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile | Contains nitro group; altered reactivity | Potentially different biological effects |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast cancer cells. Mechanistic studies suggested that it induces apoptosis through the modulation of key signaling pathways involved in cell survival .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role as an inhibitor of heat shock protein 90 (Hsp90), which is crucial for the stability of many oncogenic proteins. The findings indicated that derivatives of this compound could be developed into effective Hsp90 inhibitors, offering a new avenue for cancer treatment .

作用机制

The mechanism of action of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the nitrile group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

4-Aminopyrazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.

2-Methylpropanenitrile: Lacks the pyrazole ring, limiting its biological activity.

2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.

Uniqueness: 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and potential biological activities.

生物活性

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4, characterized by a pyrazole ring and a nitrile functional group. The presence of the amino group on the pyrazole enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole rings, including this compound, exhibit various pharmacological effects:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. This compound's structure suggests it may act similarly, although specific studies are needed to confirm this.

- Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other active pyrazole compounds indicates possible efficacy against various cancer types.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

- Condensation Reactions : Combining hydrazines with α,β-unsaturated nitriles to form the pyrazole ring.

- Functional Group Modifications : Introducing the amino group through nucleophilic substitution reactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopyrazole | Simple pyrazole structure without side chains | Antimicrobial, anti-inflammatory |

| 3-Methylpyrazole | Methyl substitution at position 3 | Anticancer properties |

| 5-Amino-1H-pyrazole | Amino group at position 5 | Broad-spectrum antimicrobial activity |

| 2-Methylpropanenitrile | Aliphatic nitrile without pyrazole ring | Limited biological activity |

| This compound | Pyrazole ring with branched propanenitrile | Potential anti-inflammatory and anticancer |

The unique combination of an amino group and a nitrile group on the pyrazole ring provides this compound with enhanced reactivity and potential biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar pyrazole derivatives, providing insights into their mechanisms of action:

- Antiproliferative Activity : A study demonstrated that certain aminopyrazole derivatives exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 and CAKI-1, with IC50 values indicating high potency ( ).

- Enzyme Inhibition : Research has indicated that compounds similar to this compound may act as enzyme inhibitors or receptor modulators, suggesting therapeutic applications in various diseases ( ).

- Safety Profiles : Toxicological assessments have shown that related compounds do not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for further development ( ).

化学反应分析

Nucleophilic Substitution at the Pyrazole Ring

The amino group at the 4-position of the pyrazole ring serves as a nucleophilic site. Key reactions include:

-

Arylation : Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) under basic conditions (K₂CO₃) yields C4-aryl derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF with potassium carbonate produces N-alkylated derivatives.

Table 1: Substitution Reactions

C–H Functionalization and Cross-Coupling

The pyrazole ring undergoes regioselective C–H activation:

-

Fujiwara-Moritani Olefination : Rhodium-catalyzed reaction with ethyl acrylate forms α,β-unsaturated esters at the C5 position (96% yield) .

-

Direct Arylation : Using aryl bromides and Pd catalysts, C4-arylated products are synthesized without directing groups .

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by C–H activation and reductive elimination .

Nitrile Group Reactivity

The propanenitrile moiety participates in:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

-

Cycloaddition : Huisgen 1,3-dipolar cycloaddition with azides forms tetrazole derivatives under Cu(I) catalysis.

Table 2: Nitrile-Driven Reactions

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | 2-(4-Aminopyrazol-1-yl)-2-methylpropylamine | Pharmaceutical intermediates |

| Cycloaddition | NaN₃, CuSO₄, RT | Tetrazole analogs | Bioisosteres in drug design |

Tautomerism and Electronic Effects

The pyrazole ring exhibits tautomerism, influencing reactivity:

-

Amino–Imino Tautomerism : The 4-amino group shifts between N–H and C–H tautomers, altering electrophilic substitution patterns .

-

Electronic Withdrawal : The nitrile group enhances electrophilicity at the pyrazole C3 and C5 positions, facilitating nucleophilic attacks.

Metabolic and Stability Studies

Structural modifications impact metabolic stability in hepatic microsomes:

-

Fluorination : 4-Fluoro substitution increases half-life (T₁/₂ > 20 min) by blocking CYP450 oxidation .

-

Steric Shielding : tert-Butyl groups at the methyl branch reduce enzymatic degradation .

Table 3: Metabolic Stability Modifications

| Modification | Half-Life (T₁/₂) | CYP450 Resistance | Example Compound |

|---|---|---|---|

| 4-Fluoro substitution | >20 min | High | 9ad |

| tert-Butyl branch | >20 min | Moderate | 9ax |

Analytical Characterization

Reaction outcomes are validated via:

属性

IUPAC Name |

2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZBAFFVRSPDSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。